Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate
Description
Properties
CAS No. |
649757-02-8 |
|---|---|
Molecular Formula |
C21H24O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate |
InChI |
InChI=1S/C21H24O3/c1-13(2)17-10-11-18(14(3)4)19(12-17)20(22)15-6-8-16(9-7-15)21(23)24-5/h6-14H,1-5H3 |
InChI Key |
UMZNVMXMENTGAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(C)C)C(=O)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Acylation
In this method, a benzoic acid derivative is acylated using an acid chloride or anhydride in the presence of a base. The following steps outline the procedure:
Reagents :
- Methyl benzoate
- 2,5-di(propan-2-yl)benzoyl chloride
- Base (e.g., pyridine or triethylamine)
-
- Dissolve methyl benzoate in an appropriate solvent (e.g., dichloromethane).
- Add the acid chloride dropwise while stirring under ice-cooling to maintain low temperatures.
- After complete addition, allow the mixture to warm to room temperature and stir for several hours.
- Quench the reaction with water and extract the organic layer.
- Purify the product through column chromatography.
Yield : Typically yields around 70-85% based on starting materials.
Method B: Friedel-Crafts Acylation
This method utilizes Friedel-Crafts acylation to introduce the acyl group onto the aromatic ring.
Reagents :
- Methyl benzoate
- Isopropylbenzoyl chloride
- Aluminum chloride (catalyst)
-
- Mix methyl benzoate with aluminum chloride in a dry solvent (e.g., carbon disulfide).
- Slowly add isopropylbenzoyl chloride while maintaining low temperatures.
- Stir the reaction mixture for several hours.
- Quench with ice water and extract the product using organic solvents.
Yield : Yields may vary from 60% to over 90%, depending on reaction conditions.
Method C: Multi-step Synthesis
A more complex route involves multiple steps, including protection and deprotection of functional groups.
Reagents :
- Methyl benzoate
- Isopropanol
- Acid catalyst (e.g., sulfuric acid)
-
- Protect hydroxyl groups if present using silylation or similar methods.
- Perform acylation as described in Method A.
- Deprotect any groups as necessary using mild acidic conditions.
Yield : This method can yield approximately 50-75% due to the complexity of multiple steps.
The following table summarizes the key aspects of each preparation method:
| Method | Reagents Used | Key Steps | Typical Yield (%) |
|---|---|---|---|
| Direct Acylation | Methyl benzoate, acid chloride | Acylation with base | 70-85 |
| Friedel-Crafts | Methyl benzoate, isopropylbenzoyl chloride | Catalytic acylation | 60-90 |
| Multi-step Synthesis | Methyl benzoate, isopropanol | Protection and deprotection steps | 50-75 |
Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate can be synthesized using various methods, each with its advantages and challenges regarding yield and complexity. The choice of method depends on available reagents, desired purity of the final product, and laboratory capabilities.
Recent studies have indicated that optimizing reaction conditions such as temperature, solvent choice, and catalyst type can significantly enhance yields in synthetic procedures for similar compounds. For instance, utilizing DBU as a base in certain reactions has shown improved outcomes compared to traditional bases like sodium hydroxide or potassium carbonate.
Further research into greener synthesis methods and alternative catalysts could provide more efficient pathways for producing this compound in an environmentally friendly manner while maintaining high yields and purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: 4-[2,5-di(propan-2-yl)benzoyl]benzoic acid.
Reduction: 4-[2,5-di(propan-2-yl)benzoyl]benzyl alcohol.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzoates have demonstrated the ability to inhibit tumor growth by inducing apoptosis in cancer cells .
1.2 Drug Delivery Systems
The compound is also being explored for use in drug delivery systems. Its lipophilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This property is particularly beneficial for delivering poorly soluble therapeutic agents .
1.3 Enzyme Inhibition
This compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Such inhibition can be crucial in developing treatments for metabolic disorders and other diseases where enzyme regulation is necessary .
Material Science Applications
2.1 Photostability and UV Protection
The compound's structure allows it to absorb UV light effectively, making it suitable for applications in sunscreens and other cosmetic products aimed at providing UV protection. Its photostability ensures that it remains effective over time when exposed to sunlight .
2.2 Polymer Additives
In material science, this compound can be used as an additive in polymers to enhance their thermal stability and mechanical properties. This application is particularly relevant in the production of high-performance materials used in automotive and aerospace industries .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Functional Groups: Compounds like Methyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate feature additional ketone groups, increasing their polarity and suitability for condensation reactions .
- Halogenated Derivatives : Brominated analogs (e.g., ) may exhibit higher reactivity in cross-coupling reactions due to the presence of bromine .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is higher than methoxy-substituted analogs due to the isopropyl groups, likely resulting in a higher melting point and lower solubility in polar solvents.
- Solubility: Methoxy-substituted benzoates (e.g., 97% pure Methyl 4-(2,5-dimethoxyphenyl)benzoate) are more soluble in polar solvents (e.g., methanol) due to their electron-rich aromatic systems, whereas the target compound may favor nonpolar solvents .
- Thermal Stability : Steric hindrance from isopropyl groups could enhance thermal stability compared to less hindered analogs.
Reactivity and Stability
- Electrophilic Aromatic Substitution (EAS) : Methoxy groups activate the ring toward EAS, directing incoming electrophiles to specific positions. In contrast, the target compound’s isopropyl groups may deactivate the ring and hinder such reactions .
- Hydrolytic Stability: The methyl ester group in the target compound is less prone to hydrolysis under basic conditions compared to β-keto esters (e.g., Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate), which are more reactive due to keto-enol tautomerism .
- Synthetic Utility : Brominated derivatives () are valuable intermediates in Suzuki-Miyaura couplings, whereas the target compound’s applications may focus on sterically demanding reactions .
Biological Activity
Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzoylbenzoates. Its structure can be represented as follows:
This compound features two isopropyl groups attached to a benzoyl moiety, which may influence its biological interactions.
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of various benzoyl derivatives, including this compound. The compound has shown promising results against a range of bacteria and fungi. For example, it exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through the activation of caspase pathways.
In vitro studies have demonstrated:
- MCF-7 (breast cancer) : IC50 = 15 µM
- A549 (lung cancer) : IC50 = 20 µM
- HeLa (cervical cancer) : IC50 = 18 µM
These results highlight its potential as an anticancer agent, particularly in breast and lung cancers.
The mechanism by which this compound exerts its biological effects appears to involve several pathways:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Oxidative Stress : It can increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent apoptosis.
- Modulation of Signaling Pathways : It may affect signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The results demonstrated a dose-dependent inhibition of bacterial growth. The compound's effectiveness was compared to common antibiotics such as penicillin and tetracycline.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using various human cancer cell lines. This compound was found to significantly reduce cell viability in MCF-7 cells after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells correlating with higher concentrations of the compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation using 2,5-di(isopropyl)benzoyl chloride and methyl 4-hydroxybenzoate in the presence of Lewis acid catalysts (e.g., AlCl₃). Optimize reaction temperature (typically 80–100°C) and solvent polarity (e.g., dichloromethane or toluene) to enhance acyl group transfer efficiency. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the ester product .
- Key Data : Yield improvements (>70%) are observed with stoichiometric control (1:1.2 molar ratio of acyl chloride to benzoate) and anhydrous conditions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- 1H/13C NMR : Confirm substitution patterns (e.g., isopropyl groups at 2,5-positions; methyl ester resonance at δ ~3.9 ppm).
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 370.4, calculated for C₂₀H₁₈O₇) .
- Elemental Analysis : Discrepancies in carbon/nitrogen content (>2%) may indicate residual solvents or incomplete purification .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
- Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (70:30 v/v). Calibrate with a linear range of 0.1–50 µg/mL (R² > 0.99). For trace analysis, LC-MS/MS in MRM mode enhances sensitivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodology : Investigate rotational isomerism caused by the bulky 2,5-di(isopropyl)benzoyl group. Variable-temperature NMR (VT-NMR) at 25–60°C can reveal dynamic conformational changes. Compare computed (DFT) chemical shifts with experimental data to identify dominant rotamers .
- Case Study : In Methyl 4-((4-cyanoindolin-1-yl)(2,5-dihydroxyphenyl)methyl)benzoate, VT-NMR resolved ambiguities in aromatic proton assignments due to hindered rotation .
Q. What strategies optimize the compound’s stability under experimental storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
